4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-9-16(10-12-18)22(27)25-23-24-21-19-8-6-5-7-17(19)15-20(21)30-23/h3-12H,1-2,13-15H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPFGUWKKWLICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid
Benzoic acid undergoes electrophilic aromatic substitution with chlorosulfonic acid (HSO₃Cl) under controlled conditions to yield 4-(chlorosulfonyl)benzoic acid . The para-directing effect of the carboxylic acid group ensures regioselective sulfonation at the 4-position.
Procedure :
- Benzoic acid (1.0 mol) is gradually added to chilled chlorosulfonic acid (5.0 mol) at 0–5°C.
- The mixture is stirred at 80°C for 4–6 hours, then quenched into ice-water.
- The precipitated 4-(chlorosulfonyl)benzoic acid is filtered, washed with cold water, and dried.
Key Considerations :
- Excess chlorosulfonic acid ensures complete conversion.
- Temperature control prevents undesired polysubstitution or decomposition.
Nucleophilic Substitution with Diallylamine
The chlorosulfonyl intermediate reacts with diallylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form 4-(N,N-diallylsulfamoyl)benzoic acid .
Procedure :
- 4-(Chlorosulfonyl)benzoic acid (1.0 mol) is dissolved in THF under nitrogen.
- Diallylamine (1.2 mol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- The product is isolated via acid-base extraction (1M HCl → 1M NaOH) and recrystallized from ethanol.
Characterization :
- FTIR : Peaks at ~1,350 cm⁻¹ (S=O asym. stretch) and ~1,150 cm⁻¹ (S=O sym. stretch) confirm sulfonamide formation.
- ¹H-NMR : Allylic protons (CH₂=CH–CH₂–) appear as multiplet signals at δ 5.2–5.8 ppm.
Formation of 4-(N,N-Diallylsulfamoyl)benzoyl Chloride
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂), a reaction that proceeds via nucleophilic acyl substitution.
Procedure :
- 4-(N,N-Diallylsulfamoyl)benzoic acid (1.0 mol) is refluxed with excess SOCl₂ (3.0 mol) in anhydrous toluene for 3 hours.
- Excess SOCl₂ and toluene are removed under reduced pressure to yield the acid chloride as a pale-yellow solid.
Key Considerations :
- Anhydrous conditions prevent hydrolysis of the acid chloride.
- The use of toluene facilitates azeotropic removal of HCl and SOCl₂.
Synthesis of 8H-Indeno[1,2-d]thiazol-2-amine
While detailed protocols for this intermediate are scarce in the provided sources, analogous syntheses suggest a cyclocondensation strategy:
- Indanone reacts with thiosemicarbazide in acidic ethanol to form a thiosemicarbazone intermediate.
- Cyclization under oxidative conditions (e.g., FeCl₃) yields the fused indenothiazole ring system.
Hypothetical Procedure :
- Indanone (1.0 mol) and thiosemicarbazide (1.2 mol) are refluxed in ethanol containing concentrated HCl (5 mL) for 8 hours.
- The precipitated thiosemicarbazone is filtered and treated with FeCl₃ in DMF at 120°C for 6 hours.
- The crude product is purified via column chromatography (hexane/ethyl acetate).
Amide Coupling: Final Assembly
The acid chloride reacts with 8H-indeno[1,2-d]thiazol-2-amine in a nucleophilic acyl substitution to form the target benzamide.
Procedure :
- 4-(N,N-Diallylsulfamoyl)benzoyl chloride (1.0 mol) and 8H-indeno[1,2-d]thiazol-2-amine (1.1 mol) are dissolved in dry dichloromethane.
- Triethylamine (2.0 mol) is added to scavenge HCl, and the mixture is stirred at room temperature for 24 hours.
- The product is isolated via filtration or extraction, followed by recrystallization from ethanol/water.
Optimization Insights :
- Solvent Choice : Dichloromethane or THF minimizes side reactions compared to polar solvents like DMF.
- Stoichiometry : A 10% excess of amine ensures complete consumption of the acid chloride.
Analytical and Spectroscopic Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).
- TLC : Rf = 0.58 (silica gel, ethyl acetate/hexane 1:1).
Challenges and Mitigation Strategies
- Sulfonamide Hydrolysis : Moisture-sensitive intermediates necessitate strict anhydrous conditions during acid chloride formation.
- Regioselectivity in Chlorosulfonation : Excess chlorosulfonic acid and controlled temperatures prevent meta-substitution byproducts.
- Purification of Heterocyclic Amine : Column chromatography with gradient elution resolves co-eluting impurities.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The benzamide and indeno[1,2-d]thiazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzamide or indeno[1,2-d]thiazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as an anti-cancer or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide exerts its effects is not fully understood. it is likely to interact with molecular targets such as enzymes or receptors, modulating their activity. The indeno[1,2-d]thiazole moiety may play a key role in binding to these targets, while the diallylsulfamoyl group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The indeno[1,2-d]thiazole core distinguishes this compound from simpler thiazole derivatives. Key comparisons include:
- Indeno[1,2-d]thiazole vs. Thiazole: The fused bicyclic system in the target compound enhances rigidity and π-conjugation compared to monocyclic thiazoles (e.g., N-(thiazol-2-yl)-benzamide analogs in ). This may improve binding affinity to biological targets due to reduced conformational flexibility .
- Indeno[1,2-d]thiazole vs. Benzothiazole: Benzothiazole derivatives (e.g., compounds in ) lack the indene ring fusion, which could reduce lipophilicity and alter metabolic stability .
Substituent Effects on the Benzamide Moiety
The 4-(N,N-diallylsulfamoyl) group is a critical structural feature. Comparisons with other benzamide derivatives include:
- Electron-Withdrawing Groups: Sulfamoyl (-SO$2$NR$2$): The target’s diallylsulfamoyl group is more polar and bulky than methoxy (-OCH$3$) or halogen (-Cl, -F) substituents in analogs like 7c, 7d, and B5–B7 (). This may enhance solubility but reduce membrane permeability .
- Halogen Substituents : Chloro (-Cl) and fluoro (-F) groups in analogs like 7e and B5–B7 introduce electronegativity without significant bulk, possibly optimizing target engagement in hydrophobic pockets .
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Functional Group Impact on Properties
| Substituent | Polarity | Steric Bulk | Example Compound |
|---|---|---|---|
| 4-(N,N-Diallylsulfamoyl) | High | High | Target Compound |
| 3,5-Dimethoxy | Moderate | Low | 7c () |
| 6-Chloro | Low | Moderate | 7e () |
| 4-Fluoro | Low | Low | B5 () |
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of the biological activity associated with this compound, drawing from various studies and findings.
Chemical Structure and Properties
The structure of this compound can be broken down into several functional groups that contribute to its biological activity:
- Indeno[1,2-d]thiazole moiety : Known for its potential antitumor properties.
- Diallylsulfamoyl group : This group may enhance solubility and bioavailability.
- Benzamide backbone : Commonly associated with various pharmacological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. The following table summarizes findings from relevant research:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | Induces apoptosis via ROS |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Inhibits cell proliferation |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data yet to be determined or published.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : Similar compounds have shown the ability to halt the growth of cancer cells by inducing cell cycle arrest.
- Induction of apoptosis : The generation of reactive oxygen species (ROS) has been linked to the activation of apoptotic pathways in cancer cells.
- DNA binding : Some derivatives exhibit a high affinity for DNA, potentially disrupting replication and transcription processes.
Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence suggesting that this compound may also possess antimicrobial activity. For instance, studies on related thiazole derivatives have demonstrated efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
Case Studies and Research Findings
A notable case study involved testing a series of indeno-thiazole derivatives for their antitumor efficacy in both 2D and 3D cell culture systems. The results indicated that compounds with structural similarities to this compound displayed varying degrees of cytotoxicity across different cancer cell lines.
Example Study Findings
-
Study on Lung Cancer Cells :
- Objective : Evaluate the cytotoxic effects on A549 and HCC827 cell lines.
- Results : Compounds showed IC50 values ranging from 5.13 μM to 6.75 μM, indicating effective inhibition of cell viability.
-
Antimicrobial Testing :
- Objective : Assess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Results : Compounds exhibited MIC values indicating potential as antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
